
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide is a complex organic compound that features a combination of thiophene, pyrrolidine, and propanol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrrolidine intermediates, followed by their coupling through a series of reactions such as alkylation, reduction, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiophene rings may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the alcohol group to an alkane.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide include other thiophene and pyrrolidine derivatives. These compounds may share structural similarities but differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other compounds and potentially valuable for specialized applications.
属性
CAS 编号 |
35929-57-8 |
|---|---|
分子式 |
C16H22BrNOS2 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
2-methyl-3-pyrrolidin-1-yl-1,1-dithiophen-2-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NOS2.BrH/c1-13(12-17-8-2-3-9-17)16(18,14-6-4-10-19-14)15-7-5-11-20-15;/h4-7,10-11,13,18H,2-3,8-9,12H2,1H3;1H |
InChI 键 |
XGKRLWVPPVCLIV-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCC1)C(C2=CC=CS2)(C3=CC=CS3)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


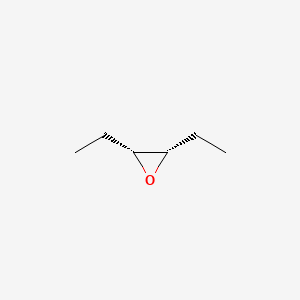
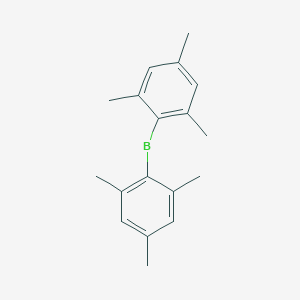
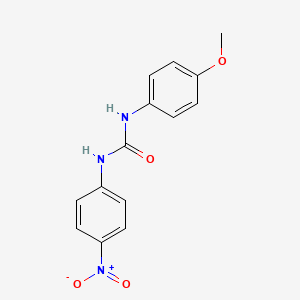
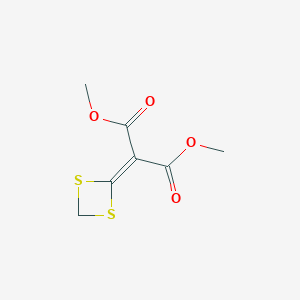
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

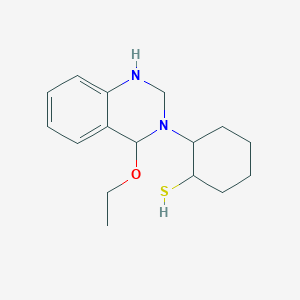
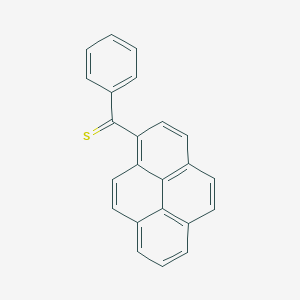

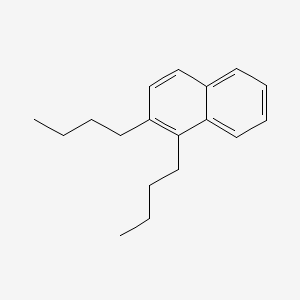
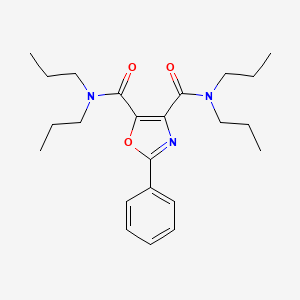

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

